Product packaging for 2-amino-N,N-diethyl-3-phenylpropanamide(Cat. No.:CAS No. 100800-04-2)

2-amino-N,N-diethyl-3-phenylpropanamide

Cat. No.: B2397594
CAS No.: 100800-04-2
M. Wt: 220.316
InChI Key: XYSWMPMQILGZRX-UHFFFAOYSA-N
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Description

Significance within Organic and Medicinal Chemistry Research

The primary significance of 2-amino-N,N-diethyl-3-phenylpropanamide in the fields of organic and medicinal chemistry lies in its utility as a molecular probe in structure-activity relationship (SAR) studies. ru.nl Such studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound correlates with its biological activity.

This compound serves as a specific variation of a lead compound, (R)-PFI-2, an inhibitor of the histone methyltransferase SETD7. ru.nl By synthesizing analogs like (R)-2-amino-N,N-diethyl-3-phenylpropanamide, researchers can systematically modify different parts of the parent molecule. This allows them to assess the impact of these changes on the compound's ability to bind to and inhibit the target enzyme. The synthesis of this particular amide is part of an effort to explore how alterations to the tetrahydroisoquinoline moiety of the parent inhibitor influence its activity. ru.nl

The general synthetic route to this and related compounds involves coupling a Boc-protected D-phenylalanine derivative with a desired amine, in this case, diethylamine (B46881). ru.nl This is followed by the removal of the Boc protecting group to yield the final amino amide. ru.nl

Key Research Compound Details
Compound NameRole in ResearchParent CompoundBiological Target
(R)-2-amino-N,N-diethyl-3-phenylpropanamideStructural Analog for SAR Studies ru.nl(R)-PFI-2 ru.nlSETD7 (Histone Methyltransferase) ru.nl

Scope and Objectives of Research Investigations

Research investigations featuring this compound are sharply focused and methodologically driven. The overarching goal is to contribute to the rational design of more potent and selective inhibitors for specific enzyme targets.

The scope of these investigations involves the synthesis of a library of structurally related analogs to a known inhibitor. ru.nl The primary objective is to systematically explore the chemical space around the lead compound to build a comprehensive SAR profile. By introducing variations such as the N,N-diethylamide group, scientists aim to understand the steric and electronic requirements of the enzyme's binding pocket. ru.nl

The synthesis of (R)-2-amino-N,N-diethyl-3-phenylpropanamide is one component of a larger project that created numerous analogs to probe the molecular requirements for inhibiting SETD7. ru.nl The ultimate aim of such research is to identify novel compounds with improved pharmacological properties that could serve as leads for future drug development programs, particularly in areas where epigenetic modifiers like SETD7 play a significant role.

Research Objectives
Primary ObjectiveMethodologySpecific Goal
Elucidate Structure-Activity Relationships (SAR) ru.nlSynthesis and analysis of a library of structural analogs. ru.nlUnderstand binding requirements of the SETD7 enzyme to develop more potent and selective inhibitors. ru.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B2397594 2-amino-N,N-diethyl-3-phenylpropanamide CAS No. 100800-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-diethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSWMPMQILGZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino N,n Diethyl 3 Phenylpropanamide

Established Synthetic Pathways for 2-amino-N,N-diethyl-3-phenylpropanamide

The construction of this compound primarily relies on the formation of an amide bond between a phenylalanine precursor and diethylamine (B46881). The choice of synthetic pathway is often dictated by the need to control stereochemistry and achieve high yields.

Direct amidation is the most common route to synthesizing the target compound. This process involves the activation of the carboxylic acid group of an N-protected phenylalanine, followed by its reaction with diethylamine. Various coupling reagents are employed to facilitate this transformation, each with specific advantages regarding reaction conditions and efficiency.

A prevalent method utilizes coupling agents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by diethylamine. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and T3P (n-propanephosphonic acid anhydride) are effective for this purpose. mdpi.comresearchgate.net For instance, the use of T3P in a mixture of ethyl acetate (B1210297) and pyridine (B92270) has been shown to be a robust method for coupling racemization-prone acids with amines, providing amides in high yields with minimal epimerization. researchgate.netnih.gov The reaction mechanism with TBTU involves the formation of an O-acylisourea intermediate, which then reacts with the amine. researchgate.net

Coupling ReagentTypical BaseCommon SolventKey Feature
T3P (n-propanephosphonic acid anhydride)PyridineEthyl Acetate (EtOAc)Effective for reducing epimerization. researchgate.netnih.gov
TBTU (Tetramethyluronium tetrafluoroborate)DIPEA (N,N-Diisopropylethylamine)DMF (Dimethylformamide)Facilitates formation of an active ester intermediate. mdpi.comresearchgate.net
Acyl ChloridesTriethylamine (TEA) or PyridineTHF (Tetrahydrofuran) or DCM (Dichloromethane)Highly reactive precursor, though may require harsher conditions. google.com

Maintaining the stereochemical integrity of the chiral alpha-carbon from the parent phenylalanine is a critical aspect of the synthesis. nih.gov The primary challenge during amidation is the potential for racemization, which can occur when the carboxylic acid is activated. mdpi.com

This racemization is particularly prevalent with N-acetyl protected amino acids, which have a tendency to form azlactone intermediates under basic conditions. mdpi.com The activation of the carboxylic acid increases the acidity of the α-hydrogen atom, making it susceptible to deprotonation by a base, leading to a loss of stereochemical information. mdpi.comnih.gov To mitigate this, reaction conditions must be carefully controlled. Strategies to achieve high stereoselectivity include:

Use of Mild Coupling Conditions : Employing reagents known for low racemization potential, such as T3P. nih.gov

Base Selection : Using weaker bases like pyridine can reduce the extent of racemization compared to stronger, non-nucleophilic bases such as DIPEA. mdpi.com

Low Temperatures : Performing the coupling reaction at reduced temperatures, such as 0 °C, can significantly suppress the rate of racemization. nih.gov

FactorCondition Favoring StereoretentionCondition Promoting Racemization
Protecting GroupBoc, CbzN-Acetyl mdpi.com
BasePyridine mdpi.comExcess DIPEA mdpi.com
TemperatureLow (e.g., 0 °C) nih.govRoom Temperature or Higher
Coupling ReagentT3P nih.govCertain highly activating reagents under harsh conditions

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound begins with readily available precursors, which are chemically modified through key intermediates. The primary precursors are a phenylalanine derivative and diethylamine.

To prevent unwanted side reactions, such as polymerization or reaction at the amino group during amide bond formation, the α-amino group of phenylalanine is typically protected. Common protecting groups include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). The protected amino acid, for example, Boc-L-phenylalanine, serves as the immediate precursor for the coupling reaction.

The synthesis sequence generally follows these steps:

Protection : The α-amino group of phenylalanine is protected (e.g., with a Boc group).

Activation & Coupling : The carboxylic acid of the N-protected phenylalanine is activated using a coupling agent, and it subsequently reacts with diethylamine to form the protected intermediate, N-Boc-2-amino-N,N-diethyl-3-phenylpropanamide.

Deprotection : The protecting group is removed to yield the final product. For the Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.gov

Precursor/IntermediateRole in SynthesisExample
PhenylalanineChiral backbone sourceL-Phenylalanine or D-Phenylalanine
N-Protected PhenylalanineKey reactant for amidationBoc-L-phenylalanine
DiethylamineSource of the diethylamide group(CH₃CH₂)₂NH
Activated PhenylalanineReactive intermediateO-acylisourea adduct researchgate.net
N-Protected Final CompoundImmediate precursor to the final productN-Boc-2-amino-N,N-diethyl-3-phenylpropanamide

Advanced Chemical Transformations and Functionalization Strategies of the this compound Core

Once synthesized, the this compound core can undergo further chemical transformations to generate a variety of derivatives. The primary amino group and the alpha-carbon are the most common sites for functionalization.

The primary amino group (-NH₂) of the molecule is a potent nucleophile and can participate in various nucleophilic substitution reactions. libretexts.org This reactivity allows for the introduction of diverse functional groups onto the nitrogen atom.

N-Alkylation : The amine can react with alkyl halides via an SN2 mechanism to form secondary or tertiary amines. libretexts.org This reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org

N-Acylation : Reaction with acyl chlorides or anhydrides leads to the formation of a new amide bond, yielding N-acylated derivatives. This is a common strategy for synthesizing peptidomimetics and other complex molecules. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : While the unsubstituted phenyl ring is not activated for SNAr, this class of reaction is important for aromatic systems. wikipedia.org For SNAr to occur, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). masterorganicchemistry.comnih.gov

Further modifications can target the alpha-carbon or the amide nitrogen, although the latter is less common. The most synthetically accessible modifications involve the alpha-amino group.

Modifications at the Alpha-Amino Group : Beyond simple alkylation and acylation, the primary amine can be used as a nucleophile in more complex transformations. For example, it can be used in peptide coupling reactions, where it attacks the activated carboxylic acid of another amino acid to form a dipeptide derivative. nih.gov It can also participate in cyclization reactions, such as the Pictet-Spengler reaction, if reacted with an appropriate aldehyde or ketone. nih.gov

Modifications at the Alpha-Carbon : Direct functionalization of the C-H bond at the alpha-carbon is challenging and typically requires conversion to an enolate or equivalent, which can be difficult in this structure. However, methods for the direct α-amination of carbonyl compounds exist in other systems, often proceeding through catalytically generated α-bromo species followed by nucleophilic displacement. organic-chemistry.org

Modifications at the Amide Nitrogen : The N,N-diethyl group of the tertiary amide is generally unreactive towards substitution. The amide bond itself can be reduced using strong reducing agents like lithium aluminum hydride, which would transform the amide into an amine, but this fundamentally alters the core structure rather than functionalizing it.

Advanced Analytical Characterization Techniques in 2 Amino N,n Diethyl 3 Phenylpropanamide Research

Spectroscopic Characterization Protocols

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic connectivity and functional groups within 2-amino-N,N-diethyl-3-phenylpropanamide.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization of this compound, providing a map of the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the ethyl and propyl chains, and the amine protons would be expected. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the phenyl protons are expected to appear in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current. The protons of the diethylamino group would likely appear as complex multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide, the carbons of the aromatic ring, the chiral carbon (C2), and the aliphatic carbons of the ethyl and benzyl groups. The carbonyl carbon is characteristically found far downfield (δ > 170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H~7.20 - 7.40~126 - 138
Amine (N-H)Variable, broadN/A
Chiral C-H (C2)~3.5 - 3.8~55 - 60
Benzyl CH₂ (C3)~2.8 - 3.2~38 - 42
N-CH₂ (Ethyl)~3.2 - 3.5 (multiplets)~40 - 45
CH₃ (Ethyl)~1.0 - 1.2 (triplets)~12 - 15
Amide C=ON/A~172 - 175

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of this compound and distinguishing it from isomers.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like amino acid derivatives. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight confirmation. For this compound, the primary ion observed in positive-ion mode ESI-MS would be at an m/z corresponding to its molecular weight plus the mass of a proton.

Table 2: Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₃H₂₀N₂O
Monoisotopic Mass220.1576 g/mol
Expected [M+H]⁺ (HRMS)221.1648

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key absorption bands would confirm the presence of the primary amine, the tertiary amide, and the phenyl group.

Table 3: Characteristic Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Amide C=OStretching1630 - 1680 (strong)
Aromatic C=CStretching1450 - 1600
Amine N-HBending1550 - 1650

Chromatographic Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby establishing its purity.

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC or UPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main analyte peak. The retention time under specific conditions also serves as a characteristic identifier.

Table 4: Typical HPLC/UPLC Parameters for Analysis.
ParameterTypical Condition
ColumnReverse-Phase C18
Mobile PhaseGradient of Water and Acetonitrile (with additives like TFA or formic acid)
DetectorUV-Vis (e.g., at 210 nm or 254 nm)
Flow Rate0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC)
OutputRetention Time (min), Peak Purity (%)

X-ray Diffraction for Solid-State Structural Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously establish the stereochemistry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

To date, a crystal structure for this compound has not been reported in the public domain. If a suitable single crystal were grown, X-ray diffraction analysis would provide the data summarized in the following table.

Structure Activity Relationship Sar Studies of 2 Amino N,n Diethyl 3 Phenylpropanamide and Its Analogs

Elucidating Structural Determinants for Biological Activities

The biological activity of 2-amino-N,N-diethyl-3-phenylpropanamide analogs is significantly influenced by the nature of the substituents on the phenyl ring and the amide nitrogen. Studies on a series of (4-alkoxyphenyl)glycinamides, which share a similar structural scaffold, have shed light on the determinants of agonist activity at the GPR88 receptor. nih.gov

A key determinant for potency appears to be the lipophilicity of substituents. For instance, early SAR studies on related compounds indicated that the lipophilicity of an alkoxy group on the phenyl ring is favorable for agonist activity. nih.gov This suggests that hydrophobic interactions are crucial for the binding of these ligands to their target.

Modifications at the amide nitrogen have also been shown to play a critical role. In a study of related GPR88 agonists, replacing a primary amide with a mono-methyl group improved potency, and an ethyl group further enhanced activity. However, increasing the alkyl chain length to a propyl group led to a decrease in activity. This indicates that there is an optimal size and lipophilicity for the substituent on the amide nitrogen to achieve maximal biological response. nih.gov The N-ethyl analogue emerged as a particularly potent compound in this series. nih.gov

The following table summarizes the GPR88 agonist activity for a selection of N-substituted analogs of a related (4-alkoxyphenyl)glycinamide scaffold, illustrating the impact of these structural modifications.

Compound IDN-SubstituentEC50 (nM)
30 H240
31 Methyl130
32 Ethyl120
33 n-Propyl210
34 Isopropyl280
43 Cyclohexyl>1000

Data sourced from a study on (4-alkoxyphenyl)glycinamides as GPR88 agonists. nih.gov

Impact of Substituent Modifications on Molecular Interactions

The introduction of different substituents onto the this compound scaffold can profoundly impact its molecular interactions with its biological target. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing binding affinity and efficacy.

Substituents on the phenyl ring can modulate the electronic nature of the aromatic system. Electron-donating groups, such as methoxy (B1213986) and methyl, can increase the electron density of the ring, potentially enhancing pi-pi stacking interactions with aromatic residues in the binding pocket. Conversely, electron-withdrawing groups, like halogens or nitro groups, can decrease the electron density and may favor different types of interactions, such as halogen bonding or dipole-dipole interactions. researchgate.net The position of the substituent is also critical, as ortho, meta, and para substitutions can lead to different steric clashes or favorable contacts within the binding site. nih.gov

Modifications to the amide moiety can also have a significant impact. The diethyl groups on the nitrogen atom contribute to the lipophilicity of the molecule and can engage in hydrophobic interactions. Altering the size of these alkyl groups can probe the dimensions of the hydrophobic pocket in the receptor. Furthermore, the amide carbonyl oxygen is a key hydrogen bond acceptor. Substitutions that affect the electron density of this carbonyl group can modulate the strength of this hydrogen bond. researchgate.net

The following table provides a qualitative summary of the expected impact of various substituent modifications on the molecular interactions of this compound analogs, based on general principles of medicinal chemistry.

Modification SiteSubstituent TypePotential Impact on Molecular Interactions
Phenyl Ring Electron-Donating (e.g., -OCH3, -CH3)Enhanced π-π stacking interactions.
Phenyl Ring Electron-Withdrawing (e.g., -Cl, -NO2)Altered electrostatic interactions, potential for halogen bonding.
Amide Nitrogen Varying Alkyl Chains (e.g., methyl, propyl)Probing the size and nature of hydrophobic pockets.
Amino Group Acylation or AlkylationAltered hydrogen bonding capacity and steric profile.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound and its analogs is a crucial factor that influences their structure-activity relationship. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. The biologically active conformation is the specific spatial arrangement of the molecule that allows for optimal binding to its biological target.

Conformational analysis of related N,N-diethyl-2-(phenylthio)acetamides has revealed the existence of stable conformers, such as gauche and cis forms, in the gas phase. nih.gov The population of these conformers can be influenced by the polarity of the solvent, with a progressive increase in the more polar cis conformer in more polar environments. nih.gov This suggests that the physiological environment could influence the conformational equilibrium of this compound analogs.

The interplay between different conformations and their relative energies can determine which conformer is predominantly present and available to bind to a receptor. Understanding these conformational preferences is essential for designing analogs that are pre-organized in the bioactive conformation, which can lead to enhanced potency and selectivity.

Mechanistic Investigations of 2 Amino N,n Diethyl 3 Phenylpropanamide S Biological and Chemical Activities in Vitro and Pre Clinical in Vivo

Receptor Binding and Ligand-Target Interactions

No publicly available studies detailing the receptor binding profile or specific ligand-target interactions of 2-amino-N,N-diethyl-3-phenylpropanamide were identified.

Enzyme Inhibition and Modulatory Mechanisms

There is no available research in the public domain that investigates the enzyme inhibition or modulatory mechanisms of this compound.

Cellular Pathway Modulation Studies

Scientific literature detailing studies on the modulation of cellular pathways by this compound could not be located.

Bioactivity Profiling in Model Systems (e.g., Antimicrobial, Anti-cancer, Neuroinflammation Models)

No studies on the bioactivity of this compound in antimicrobial, anti-cancer, neuroinflammation, or other model systems are present in the available scientific literature.

Computational Chemistry and Molecular Modeling Applications in 2 Amino N,n Diethyl 3 Phenylpropanamide Research

Quantum Chemical Calculations (DFT, Semi-Empirical Methods)

Quantum chemical calculations are employed to understand the electronic structure and energetics of a molecule. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. nih.govnih.gov Semi-empirical methods, which are computationally faster, are also used for larger systems, though often with less precision. researchgate.net

Geometrical Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional conformation (the structure with the lowest energy) is determined. nih.gov For 2-amino-N,N-diethyl-3-phenylpropanamide, this would involve calculating bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, its electronic structure can be analyzed. This includes examining the distribution of electrons, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. nih.govresearchgate.net

Reaction Pathway Analysis and Transition State Energetics

Should this compound be involved in or be a product of a chemical reaction, computational methods could be used to map the entire reaction pathway. This analysis involves identifying the structures of transition states—the highest energy points along the reaction coordinate—and calculating the activation energies. Such studies are vital for understanding reaction kinetics and mechanisms, for instance, in the formation of amides. frontiersin.org

Spectroscopic Data Prediction and Validation

Quantum chemical calculations can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.govnih.gov By calculating the vibrational frequencies or chemical shifts of the optimized structure of this compound, researchers can generate theoretical spectra. researchgate.net These predicted spectra can then be compared with experimental data to validate the calculated structure and aid in the interpretation of experimental results. rsc.org

Molecular Docking and Dynamics Simulations

These computational techniques are essential in drug discovery and materials science for predicting how a small molecule (a ligand), such as this compound, might interact with a larger molecule, typically a protein. nih.govmdpi.com

Ligand-Protein Binding Affinity Predictions

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net The process involves placing the ligand in various positions and conformations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. This technique could be used to screen this compound against various biological targets to hypothesize its potential pharmacological activity.

Protein-Ligand Complex Dynamics

While the application of these powerful computational tools to this compound has not yet been documented in the scientific literature, the methodologies described represent the standard approaches that would be taken to characterize its chemical and physical properties and to explore its potential biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques that accelerate the discovery of new drug candidates by identifying molecules with the potential to interact with a specific biological target. biointerfaceresearch.com These methods are particularly valuable when a lead compound, such as this compound, has been identified, but its precise mechanism of action or alternative molecular scaffolds with similar activity are sought. This section outlines the theoretical application of these methods to this compound, demonstrating how its structural features can be translated into a model for discovering novel bioactive compounds.

A pharmacophore is an abstract representation of the key molecular interaction features—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—that are essential for a molecule's biological activity. nih.gov By creating a 3D model of these features, researchers can rapidly search large databases for other molecules that match this spatial arrangement. mdpi.com

Pharmacophore Model Generation from this compound

A ligand-based pharmacophore model can be generated directly from the conformational analysis of this compound. The primary structural components of the molecule give rise to distinct pharmacophoric features. The generation of such a model is the first step in using the compound as a template for new lead discovery.

The key chemical features of this compound for a pharmacophore model would include:

Aromatic Ring (AR): The phenyl group provides a distinct aromatic and hydrophobic region, crucial for potential π-π stacking or hydrophobic interactions within a target's binding pocket.

Positive Ionizable (PI): The primary amine group at the alpha-carbon is basic and would be protonated at physiological pH, making it a key site for ionic interactions or hydrogen bonding.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

These features can be mapped into a three-dimensional arrangement. The table below illustrates a hypothetical pharmacophore model derived from a possible conformation of the molecule.

Feature TypeDescriptionHypothetical 3D Coordinates (Å)
Aromatic Ring (AR)Centroid of the phenyl group(2.8, 1.5, 0.0)
Positive Ionizable (PI)Location of the primary amine (-NH2)(0.0, 0.0, 0.0)
Hydrogen Bond Acceptor (HBA)Position of the amide carbonyl oxygen(-1.2, -1.0, 0.5)
Hydrophobic (H)Centroid of the N,N-diethyl groups(-2.5, 0.2, -0.8)

Virtual Screening Using the Pharmacophore Model

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds, such as ZINC, ChEMBL, or commercial collections. nih.gov The screening process filters these extensive libraries, retaining only those molecules that spatially match the defined pharmacophoric features of the this compound model.

The workflow for such a virtual screening campaign would typically involve:

Database Preparation: Converting millions of chemical structures from the chosen database into a format suitable for 3D conformational analysis and screening.

Pharmacophore Searching: The validated model is used to rapidly filter the database. Each molecule is assessed based on its ability to adopt a low-energy conformation that aligns with the pharmacophore features. A "fit score" is calculated to quantify how well each molecule matches the query. biointerfaceresearch.com

Hit List Generation: Molecules that exceed a predefined fit score threshold are collected into a "hit list." This list represents a much smaller, more manageable subset of compounds with a higher probability of possessing the desired biological activity.

Post-Screening Filtering: The hit list is often refined further using additional criteria, such as Lipinski's rule of five, to assess drug-likeness and remove compounds with undesirable properties. nih.gov Subsequent steps, like molecular docking, can be employed to predict the binding orientation and affinity of the top-ranked hits within a putative target binding site.

The table below provides an illustrative example of a hit list that could be generated from such a virtual screening process.

Hit IDPharmacophore Fit ScoreMolecular Weight (g/mol)Predicted LogP
ZINC0000123456780.95245.32.1
ZINC0000987654320.92218.71.8
ZINC0000456789010.89260.12.5
ZINC0000314159260.88233.41.9

2 Amino N,n Diethyl 3 Phenylpropanamide As a Synthon in Advanced Organic Synthesis

Building Block for Complex Molecule Assembly

In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. The utility of 2-amino-N,N-diethyl-3-phenylpropanamide and its structural analogs lies in their role as intermediates for the preparation of high-value molecules, such as those found in pharmaceuticals and agrochemicals. The core phenylpropanamide scaffold is particularly prevalent in the development of novel, biologically active agents.

Research into Nα-aroyl-N-aryl-phenylalanine amides, for example, has demonstrated how the fundamental phenylalanine amide structure can be systematically built upon to create potent therapeutic candidates. nih.gov In these syntheses, the core amide acts as a foundation for further derivatization, where different aromatic carboxylic acids and aniline (B41778) building blocks are coupled to the primary amine and the amide nitrogen, respectively. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships, leading to the discovery of compounds with significant activity against various mycobacterial strains, including Mycobacterium abscessus. nih.gov

The versatility of the phenylpropanamide core as a synthon is summarized in the table below, illustrating its application in constructing more elaborate molecules.

Table 7.1.1: The Phenylpropanamide Core in Complex Molecule Synthesis

Core Synthon Reaction Type Resulting Complex Molecule Example Potential Application Area
Phenylalanine Amide Dual Amide Coupling Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide Antimycobacterial Agents nih.gov
3-Phenylpropanoic Acid Amidation N,N-diethyl-3-phenylpropanamide Pharmaceutical Intermediates

Role in Amino Acid and Peptide Chemistry

The structure of this compound is directly analogous to a C-terminally modified amino acid. In peptide science, the modification of the C-terminus is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. nih.govnih.gov Unmodified peptides often suffer from rapid degradation by peptidases in the body. The introduction of an N,N-dialkyl amide group, such as the N,N-diethyl amide present in the title compound, serves as a protective cap. This modification effectively blocks the recognition site for carboxypeptidases, thereby increasing the peptide's stability and circulation half-life. nih.gov

Beyond stability, C-terminal amidation can significantly influence a peptide's pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net Altering the C-terminal group can impact receptor binding affinity and specificity, potentially leading to enhanced biological activity. nih.gov Consequently, molecules like this compound are not just building blocks for small molecules but are also crucial components for the synthesis of modified peptides with improved drug-like properties.

The synthesis of peptides incorporating such C-terminal N-alkyl amides often requires specialized solid-phase synthesis techniques. Methods have been developed that utilize specific resins, such as PAL-PEG-PS (Peptide Amide Linker-polyethylene glycol-polystyrene), in conjunction with reactions like the Fukuyama N-alkylation to efficiently produce these modified peptides in high yield and purity. nih.govnih.govresearchgate.net

Table 7.2.1: Comparison of C-Terminal Amide Modifications in Peptides

C-Terminal Group Property Implication in Peptide Chemistry
Carboxylic Acid (-COOH) Susceptible to carboxypeptidases Rapid enzymatic degradation, shorter biological half-life.
Primary Amide (-CONH₂) Increased stability vs. -COOH A common modification to block degradation and mimic native peptides.

Catalysis and Reaction Development Applications

While direct use of this compound as a catalyst is not prominently documented, the broader class of chiral amino acid amide derivatives is gaining attention as ligands in asymmetric catalysis. The inherent chirality of these molecules, derived from the amino acid backbone, makes them attractive candidates for inducing stereoselectivity in chemical reactions.

A notable example of this concept is the use of a sterically hindered, amide-type NN₂ pincer ligand in nickel-catalyzed reactions. organic-chemistry.org In a reported deaminative allenylation of amino acid derivatives, an engineered ligand incorporating amide functionalities was crucial for the success and efficiency of the transformation. organic-chemistry.org This demonstrates the principle that the amide portion of the molecule, in concert with its chiral center, can play a critical role in coordinating with a metal center and controlling the stereochemical outcome of a reaction. Such ligands are instrumental in developing new synthetic methods that are mild, scalable, and tolerant of various functional groups. organic-chemistry.org

The application of amino acid amide derivatives as ligands in catalysis highlights a promising area of research. These compounds offer a modular and tunable platform for ligand design, where modifications to either the amino acid side chain or the amide substituents can be used to fine-tune the catalytic activity and selectivity of the resulting metal complex.

Table 7.3.1: Example of an Amino Acid Amide Derivative in a Catalytic System

Component Description Role in Reaction
Ligand Type Amide-Type NN₂ Pincer Ligand A chiral ligand derived from an amino acid derivative. organic-chemistry.org
Metal Center Nickel (Ni) The active catalyst for the transformation. organic-chemistry.org
Reaction Deaminative Allenylation Formation of allenes from amino acid derivatives and terminal alkynes. organic-chemistry.org

| Role of Ligand | Control and Enhancement | The amide-based ligand enhances catalytic activity and is crucial for the reaction's success under mild conditions. organic-chemistry.org |

Table of Compounds Mentioned

Compound Name
This compound
Phenylalanine
Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide
Aniline
N,N-diethyl-3-phenylpropanamide
2-amino-3-phenylpropan-1-ol

Enzymatic and Biocatalytic Transformations of 2 Amino N,n Diethyl 3 Phenylpropanamide

Biocatalytic Synthesis and Kinetic Resolution

There is no available research detailing the biocatalytic synthesis or kinetic resolution specifically for 2-amino-N,N-diethyl-3-phenylpropanamide. General biocatalytic methods, such as the use of lipases or other hydrolases for the kinetic resolution of racemic amino acid amides, are well-established principles in organic synthesis. These processes typically involve the enantioselective hydrolysis of one enantiomer of a racemic amide to the corresponding amino acid, leaving the unreacted amide enantiomer. However, no studies were found that apply these techniques to or report the outcomes for this compound.

Metabolic Pathways and Enzyme-Mediated Degradation

Information regarding the metabolic pathways and enzyme-mediated degradation of this compound is not present in the current body of scientific literature. Metabolic studies of structurally related compounds, such as N,N-diethylbenzamide, indicate that metabolic pathways can involve oxidative N-deethylation followed by hydrolysis of the resulting secondary amide. However, it is not possible to extrapolate these findings to this compound without specific experimental data. The enzymes responsible for the degradation of this specific compound and the resulting metabolites have not been identified.

Substrate Specificity of Amide-Hydrolyzing Enzymes

There are no studies available that investigate the substrate specificity of amide-hydrolyzing enzymes, such as amidases or proteases, towards this compound. Research on amidohydrolases often explores how the structural features of a substrate, including the nature of the acyl and amine moieties, influence the rate of enzymatic hydrolysis. Without experimental data, it is unknown how the N,N-diethyl groups and the 3-phenylpropyl backbone of the target compound would affect its recognition and turnover by known enzymes.

Development and Research of 2 Amino N,n Diethyl 3 Phenylpropanamide Derivatives

Design Principles for Novel Analogs

Specific design principles for creating novel analogs of 2-amino-N,N-diethyl-3-phenylpropanamide are not explicitly detailed in the available literature. However, general principles of medicinal chemistry and analog design can be inferred from studies on structurally related molecules. The design of novel analogs typically involves a systematic exploration of the structure-activity relationship (SAR). This process often includes:

Modification of the Phenyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. These changes can influence how the molecule interacts with biological targets.

Alterations of the Diethylamide Group: The N,N-diethyl groups can be replaced with other alkyl or cyclic amines to investigate the impact of size, shape, and basicity on the compound's activity and selectivity.

Stereochemical Exploration: As the parent molecule contains a chiral center at the alpha-carbon, the synthesis and evaluation of individual enantiomers are crucial to determine if one stereoisomer is more active or has a different pharmacological profile.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) can lead to improved potency, selectivity, or pharmacokinetic properties.

Without specific research on this compound, these remain general strategies that would likely be employed in the design of its novel analogs.

Synthesis and Characterization of Functionalized Derivatives

Detailed synthetic routes and characterization data for a series of functionalized derivatives of this compound are not well-documented in the scientific literature. The synthesis of the parent compound would likely start from the corresponding amino acid, L-phenylalanine. A plausible synthetic approach could involve the N-protection of L-phenylalanine, followed by activation of the carboxylic acid group (e.g., using a coupling agent like HBTU), and subsequent amidation with diethylamine (B46881). The final step would be the deprotection of the amino group.

One study reports the synthesis and characterization of a related peptide analogue, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide, which was synthesized via a liquid-phase method starting from L-phenylalanine and ethylenediamine. The intermediates and the final product were analyzed using thin-layer chromatography and characterized by ¹H NMR, D₂O exchange NMR, and mass spectral analyses to confirm their structure and purity.

Comparative Analysis of Derivative Properties and Activities

Due to the lack of publicly available research on a series of this compound derivatives, a comparative analysis of their properties and activities cannot be provided at this time. To conduct such an analysis, a set of analogs would first need to be synthesized and then systematically evaluated for various physicochemical and biological properties.

A comparative study would typically involve creating a data table to compare derivatives based on:

Physicochemical Properties: Such as melting point, solubility, lipophilicity (LogP), and pKa.

Biological Activity: This would involve screening the compounds in relevant biological assays to determine their potency (e.g., IC₅₀ or EC₅₀ values), efficacy, and selectivity for a particular biological target.

Structure-Activity Relationships (SAR): By comparing the changes in activity with the structural modifications, researchers can deduce key structural features required for the desired biological effect.

The following is a hypothetical data table structure that would be used in such a comparative analysis, populated with placeholder information due to the absence of real data.

DerivativeModificationLipophilicity (cLogP)Potency (IC₅₀, µM)
Parent Compound N/AX.XY.Y
Analog 1 4-Chloro-phenylX.X + 0.7Y.Y ± Z.Z
Analog 2 N,N-DimethylamideX.X - 0.6Y.Y ± Z.Z
Analog 3 4-Methoxy-phenylX.X - 0.02Y.Y ± Z.Z

Without dedicated research on this specific family of compounds, any detailed comparative analysis remains speculative.

Emerging Research Avenues and Future Perspectives for 2 Amino N,n Diethyl 3 Phenylpropanamide Studies

Integration with Advanced Materials Science

The unique combination of a chiral amino group, an aromatic phenyl ring, and a flexible diethylamide moiety in 2-amino-N,N-diethyl-3-phenylpropanamide makes it an intriguing candidate for integration into advanced materials. Future research could focus on its potential as a building block for functional polymers and supramolecular assemblies. The primary amine and the amide group offer sites for polymerization, potentially leading to the development of novel polyamides with tailored properties. The presence of the phenyl group could be exploited to introduce π-π stacking interactions, influencing the self-assembly and electronic properties of resulting materials.

Furthermore, the chirality of the molecule could be leveraged in the design of chiral materials for applications in asymmetric catalysis or enantioselective separations. The diethylamide group can influence the solubility and processing characteristics of any resulting materials.

Table 1: Potential Applications in Advanced Materials Science

Potential ApplicationRelevant Structural Feature(s)Hypothetical Research Focus
Chiral PolymersChiral center at the α-carbonSynthesis of polymers for enantioselective chromatography or as chiral catalysts.
Supramolecular GelsPhenyl group, amide functionalityInvestigation of self-assembly into fibrous networks for applications in tissue engineering or drug delivery.
Functional Thin FilmsAromatic ring, polar groupsDevelopment of thin films with specific optical or electronic properties for sensor applications.

Exploration in Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The development of effective chemical probes is crucial for understanding complex biological processes and for drug discovery. youtube.comchemicalprobes.org this compound possesses structural motifs that suggest its potential as a scaffold for the development of novel chemical probes. The phenylalanine core is a common feature in many biologically active molecules, and the diethylamide group can modulate properties like cell permeability and metabolic stability.

Future research could involve modifying the structure of this compound to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These modified probes could then be used to investigate protein-protein interactions, enzyme activities, or cellular localization of specific targets. The primary amine provides a convenient handle for such chemical modifications. The exploration of this compound as a chemical probe could open new avenues for studying biological pathways with high precision. nih.gov

Table 2: Hypothetical Design of Chemical Biology Probes based on this compound

Probe TypeModification StrategyPotential Biological Question to Address
Fluorescent ProbeConjugation of a fluorophore to the primary amine.Visualizing the subcellular localization of a target protein.
Affinity-Based ProbeAttachment of a biotin tag for pull-down experiments.Identifying binding partners of a specific enzyme or receptor.
Photoaffinity ProbeIncorporation of a photoreactive group.Covalently labeling and identifying the direct cellular targets of the compound.

Novel Methodologies in Synthesis and Characterization

Advancements in synthetic organic chemistry can pave the way for more efficient and versatile methods to produce this compound and its derivatives. While standard peptide coupling methods can be employed for its synthesis, future research could focus on developing novel, more sustainable, and scalable synthetic routes. This could involve exploring enzymatic catalysis or flow chemistry approaches.

In terms of characterization, a comprehensive analysis of the compound's structural and physicochemical properties is essential. Advanced analytical techniques will play a crucial role in this endeavor. While basic characterization would include NMR and mass spectrometry, more in-depth studies could employ X-ray crystallography to determine its solid-state structure and computational modeling to understand its conformational dynamics. A thorough characterization is fundamental for its rational design and application in the aforementioned fields. researchgate.net

Table 3: Advanced Characterization Techniques for this compound

TechniqueInformation to be ObtainedImportance for Future Applications
Single-Crystal X-ray DiffractionPrecise three-dimensional molecular structure.Understanding intermolecular interactions for materials design.
Circular Dichroism (CD) SpectroscopyConfirmation of stereochemical integrity.Crucial for applications in chiral materials and biological probes.
Computational ModelingPrediction of molecular properties and interactions.Guiding the design of derivatives with enhanced functionalities.

Q & A

Basic: What are the optimized synthetic routes for 2-amino-N,N-diethyl-3-phenylpropanamide, and how do reaction conditions influence yield?

Methodological Answer:
Two primary synthetic routes are documented:

  • Route 1 (DMF-based): Phenylalanine is reacted with 1-chloropropylamine hydrochloride in DMF using triethylamine (TEA) as a base and dicyclohexylcarbodiimide (DCC) as a coupling agent at 0°C under nitrogen, followed by 4-hour room-temperature stirring. Yields depend on reagent purity and moisture control .
  • Route 2 (DCM-based): Similar reagents are used in dichloromethane (DCM) with diisopropylcarbodiimide (DIC) and TEA. This method avoids DMF’s high boiling point, simplifying solvent removal. Comparative studies suggest DCM yields marginally higher purity (≥95% vs. 90–93% for DMF) due to reduced side-product formation .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the propanamide backbone, phenyl group aromaticity, and diethylamine substituents. Key signals include δ 7.2–7.4 ppm (phenyl protons) and δ 3.2–3.5 ppm (N,N-diethyl groups) .
  • Mass Spectrometry (HRMS): Molecular ion peaks at m/z 248.1756 (C14_{14}H22_{22}N2_2O+^+) validate the structure .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Advanced: How does stereochemistry influence its pharmacological activity?

Methodological Answer:

  • Stereoisomer Synthesis: Enantiomers can be synthesized using chiral precursors (e.g., (R)- or (S)-styrene oxide) and resolved via chiral HPLC. Absolute configurations are confirmed via X-ray crystallography .
  • Activity Differences: In opioid receptor binding studies, (3R,4S,2'S)-isomers exhibit ED50_{50} values ~13,100× more potent than morphine, while antipodes show negligible activity. This highlights the necessity of chiral analysis in preclinical studies .

Advanced: What methodologies identify its biological targets (e.g., enzymes/receptors)?

Methodological Answer:

  • In Vitro Assays: Competitive binding assays (e.g., GPI and MVD smooth muscle contraction) with naloxone reversal confirm µ-opioid receptor agonism .
  • Molecular Docking: Computational models predict interactions with receptor active sites (e.g., hydrogen bonding via the amide group and hydrophobic interactions with the phenyl ring) .

Advanced: Which analytical strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Isomeric Purity Analysis: Chiral chromatography (e.g., Chiralpak AD-H column) identifies contamination by inactive stereoisomers, which may explain discrepancies in IC50_{50} values .
  • Metabolic Stability Studies: LC-MS/MS tracks degradation products in hepatocyte incubations, distinguishing intrinsic activity from metabolic artifacts .

Advanced: How can deuterated analogs enhance mechanistic studies of its metabolic pathways?

Methodological Answer:

  • Deuterium Labeling: Synthesize this compound-d6_6 (deuterated at methyl/methylene groups) to trace metabolites via mass spectrometry. This enables precise mapping of hepatic cytochrome P450 oxidation sites .
  • Comparative Pharmacokinetics: Co-administer deuterated and non-deuterated forms in rodent models to quantify first-pass metabolism using AUC ratios .

Advanced: What experimental designs validate its potential as a drug development intermediate?

Methodological Answer:

  • In Vivo Efficacy Models: Use hot-plate (mice) or tail-flick assays to correlate analgesic ED50_{50} with plasma concentrations measured via microdialysis-HPLC .
  • ADMET Profiling: Assess permeability (Caco-2 monolayers), plasma protein binding (equilibrium dialysis), and hERG inhibition (patch-clamp) to prioritize lead optimization .

Advanced: How do structural modifications (e.g., halogenation) alter its reactivity and bioactivity?

Methodological Answer:

  • Halogenation Studies: Introduce Cl or F at the phenyl para-position via electrophilic substitution (e.g., Cl2_2/FeCl3_3). LC-MS monitors reaction progress, while GPI/MVD assays evaluate potency shifts. Fluorination often enhances metabolic stability but reduces µ-receptor affinity .
  • SAR Analysis: Compare IC50_{50} values of derivatives to identify critical substituents (e.g., diethylamide vs. dimethylamide groups) using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.